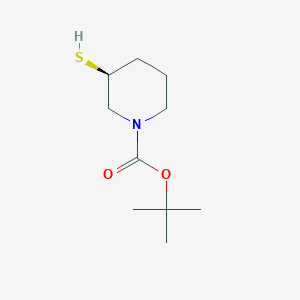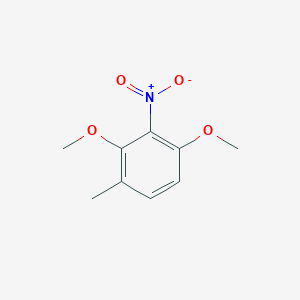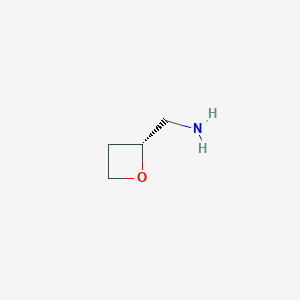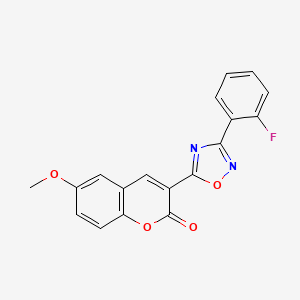
(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl esters are a type of ester, a class of organic compounds that are derived from carboxylic acids . They are widely used in synthetic organic chemistry . Tert-butyl esters are known for their stability and resistance to hydrolysis, which makes them useful as protecting groups in organic synthesis .
Synthesis Analysis
Tert-butyl esters can be synthesized through a variety of methods. One common method involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of a strong acid . Another approach is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Molecular Structure Analysis
The molecular structure of a tert-butyl ester consists of a tert-butyl group (-(CH3)3C-) attached to an ester functional group (-COO-) . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and tert-butyl alcohol . They can also be reduced to alcohols using reducing agents like lithium aluminum hydride .Physical And Chemical Properties Analysis
Tert-butyl esters are generally stable and resistant to hydrolysis . They are often liquids at room temperature . The exact physical and chemical properties would depend on the specific compound.Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chemical Versatility
The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester demonstrate significant versatility in chemical synthesis, allowing for the preparation of biologically active alkaloids such as sedridine, allosedridine, and coniine in a stereoselective manner through reagent-based differentiation. This showcases the compound's potential as a chiral building block in the synthesis of complex organic molecules (Passarella et al., 2005).
Asymmetric Synthesis of Piperidine Derivatives
(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester is related to compounds used in the asymmetric synthesis of various piperidine derivatives. For instance, (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues have been synthesized from L-aspartic acid beta-tert-butyl ester, highlighting the role of such esters in constructing optically pure piperidine frameworks, which are crucial in medicinal chemistry and drug development (Xue et al., 2002).
Advanced Organic Synthesis Techniques
The compound is also related to advanced organic synthesis techniques, such as the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters derived from serine, to produce optically pure piperidines with substituents alpha to nitrogen. This method provides a general route to a broad range of amines containing a substituted piperidine subunit, demonstrating the compound's relevance in sophisticated synthetic strategies (Acharya & Clive, 2010).
Molecular Structure and Synthesis
Research on compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized from related esters, provides insights into the molecular structure and synthesis strategies for cyclic amino acid esters. Such studies contribute to the understanding of the chemical behavior and potential applications of this compound in various synthetic contexts (Moriguchi et al., 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is a type of tert-butyl ester , which are commonly used as protecting groups in organic synthesis .
Mode of Action
The mode of action of this compound is likely related to its nature as a tert-butyl ester. Tert-butyl esters are known for their stability and resistance to various conditions . They can be converted to other functional groups under specific conditions . For instance, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as catalyst generate acid chloride intermediates in situ .
Biochemical Pathways
The conversion of tert-butyl esters to other functional groups can potentially affect various biochemical pathways depending on the resulting functional groups .
Pharmacokinetics
It’s worth noting that the stability of tert-butyl esters can potentially influence their adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The conversion of tert-butyl esters to other functional groups can potentially lead to various molecular and cellular effects depending on the resulting functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the deprotection of tert-butyl esters can be facilitated by certain reagents such as aqueous phosphoric acid .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3S)-3-sulfanylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDQWJTWJOLALV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)

![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)

![1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2990357.png)
![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)

![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)
